(S)-2-Aminobutanoic acid hydrochloride is primarily studied for its anti-seizure properties. Research focuses on understanding its mechanism of action in the brain to develop new therapeutic strategies for epilepsy. Studies suggest it modulates neuronal excitability and synaptic transmission, but the exact mechanisms remain under investigation [].
Here are some specific research areas within epilepsy:
Beyond epilepsy, (S)-2-Aminobutanoic acid hydrochloride is being explored for its potential effects on other neurological conditions. These include:
(S)-2-Aminobutanoic acid hydrochloride, also known as (S)-2-Aminobutyric acid hydrochloride, is a chiral amino acid with the molecular formula and a molecular weight of approximately 139.58 g/mol. It is characterized by its hydrochloride salt form, which enhances its solubility in water. The compound appears as a white crystalline powder and is notable for its role in various biochemical processes, including neurotransmission and metabolism .
The compound's reactivity is influenced by the presence of both amino and carboxyl functional groups, allowing it to act as both an acid and a base .
(S)-2-Aminobutanoic acid hydrochloride finds applications across various fields:
Several methods are employed for the synthesis of (S)-2-Aminobutanoic acid hydrochloride:
Each method varies in efficiency, yield, and environmental impact, with enzymatic methods often being more sustainable .
Interaction studies involving (S)-2-Aminobutanoic acid hydrochloride have focused on its effects on neurotransmitter systems:
Several compounds share structural similarities with (S)-2-Aminobutanoic acid hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Structural Features | Unique Properties |
---|---|---|---|
(S)-(+)-2-Aminobutyric Acid | 1492-24-6 | Similar backbone | Higher purity levels available |
L-2-Aminobutyric Acid | 2835-81-6 | Enantiomer of (S)-2-Aminobutanoic | Different biological activity profile |
3-Amino-N-butyric Acid | 2623-91-8 | Contains an additional amino group | Potentially different metabolic pathways |
4-Amino-N-butyric Acid | 70-53-1 | Amino group further down chain | Unique interactions within metabolic networks |
5-Amino-N-valeric Acid | 16682-12-5 | Longer carbon chain | Distinct pharmacokinetic properties |
These compounds exhibit varying biological activities and applications, highlighting the unique role of (S)-2-Aminobutanoic acid hydrochloride within this group. Its specific interactions within neurotransmitter systems make it particularly interesting for therapeutic development .
(S)-2-Aminobutanoic acid hydrochloride, systematically named (2S)-2-aminobutanoic acid hydrochloride, belongs to the class of α-amino acid salts. Its IUPAC name reflects the S-configuration at the α-carbon and the presence of a hydrochloride group. Synonyms include L-2-aminobutyric acid hydrochloride and homoalanine hydrochloride, the latter referencing its structural similarity to alanine with an extended ethyl side chain.
Key identifiers:
The parent compound, (S)-2-aminobutyric acid, was first synthesized via the Strecker reaction in the mid-20th century, involving propionaldehyde, ammonia, and hydrogen cyanide. The hydrochloride derivative emerged later to improve solubility for industrial applications, particularly in drug formulation.
(S)-2-Aminobutanoic acid hydrochloride is the hydrochloride salt of (S)-2-aminobutyric acid (homoalanine). The addition of HCl enhances its stability and water solubility (22.7 g/100 mL at 22°C for the free acid vs. >50 g/100 mL for the hydrochloride). The chiral center at C2 remains intact, critical for its biological activity.
As a non-proteinogenic amino acid, it is absent from ribosomal protein synthesis. Structurally, it is classified as:
Unlike proteinogenic amino acids (e.g., alanine, valine), (S)-2-aminobutyric acid is incorporated into nonribosomal peptides (e.g., ophthalmic acid) via specialized synthases. Its absence from the genetic code underscores its role in secondary metabolism and synthetic biology.
(S)-2-Aminobutanoic acid hydrochloride exists as a solid crystalline material at standard room temperature conditions [1] [2]. The compound typically presents as white to off-white powder or crystals, though some commercial preparations may exhibit a slightly yellow tint [1] [2]. The crystalline nature of the hydrochloride salt contributes significantly to its stability during storage and handling procedures [3]. The physical form can vary between fine powder and larger crystalline structures depending on the specific preparation method and recrystallization conditions employed during synthesis [1] [4].
The solid-state characteristics of the compound are consistent with typical amino acid hydrochloride salts, which generally form stable crystalline lattices through ionic interactions between the protonated amino group and the chloride anion [1] [2]. This crystalline arrangement enhances the compound's shelf stability and makes it suitable for various analytical and synthetic applications [4].
The aqueous solubility of (S)-2-aminobutanoic acid hydrochloride represents one of its most notable physical properties. The hydrochloride salt formation dramatically enhances water solubility compared to the free amino acid form. While the free (S)-2-aminobutanoic acid has a solubility of approximately 22.7 g/100 mL at 22°C [5], the hydrochloride salt exhibits significantly enhanced aqueous solubility exceeding 50 g/100 mL [6].
This substantial improvement in water solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates stronger interactions with water molecules through ion-dipole interactions [6]. The enhanced solubility profile makes the hydrochloride form particularly valuable for applications requiring high concentrations in aqueous media [6].
The solubility characteristics of (S)-2-aminobutanoic acid hydrochloride in organic solvents follow patterns typical of amino acid hydrochloride salts. The compound demonstrates solubility in dimethyl sulfoxide (DMSO) and methanol [7] [8], which are polar aprotic and protic solvents respectively. These solvents can effectively solvate the ionic species through their high dielectric constants and hydrogen-bonding capabilities [9] [10].
In contrast, the compound shows limited solubility in less polar organic solvents [7] [8]. This selectivity is consistent with the general principle that ionic compounds require solvents with sufficient polarity to stabilize the separated ions [9] [11]. The solubility pattern reflects the compound's ionic character, where the chloride anion and protonated amino group require solvents capable of providing adequate solvation energy [12] [11].
The melting point data for (S)-2-aminobutanoic acid hydrochloride shows some variation in reported literature values. While specific melting point determinations for the hydrochloride salt are not extensively documented in the available sources, the boiling point is reported as 247.7°C at 760 mmHg [13]. This elevated boiling point reflects the ionic nature of the compound and the energy required to break the crystalline lattice structure.
Comprehensive density and specific gravity data for (S)-2-aminobutanoic acid hydrochloride are not extensively reported in the available literature sources [13] [17] [18]. This represents a gap in the physical characterization data for this compound. However, based on structural analogy with similar amino acid hydrochlorides, the density would be expected to fall within the typical range for organic ionic compounds, generally between 1.1-1.5 g/cm³.
The lack of specific density measurements may be attributed to the relatively specialized nature of this compound and the focus of most characterization efforts on its chemical and biological properties rather than comprehensive physical property determination. Future studies would benefit from systematic density measurements using appropriate pycnometric or displacement methods.
(S)-2-Aminobutanoic acid hydrochloride, being a chiral compound with the (S) configuration, exhibits optical activity [20] [21]. The optical rotation data available in the literature primarily refers to the free amino acid form rather than the hydrochloride salt specifically. The free (S)-2-aminobutyric acid shows a specific rotation [α]₂₀/D of +18.5 to +22.0 degrees (c=5, HCl) [16] [22] [23].
This positive rotation indicates that the (S)-enantiomer is dextrorotatory, rotating plane-polarized light in the clockwise direction [20] [21]. The magnitude of rotation is characteristic of the specific stereochemical configuration and provides a reliable method for confirming the enantiomeric purity of the compound [24] [25] [26]. The optical rotation serves as both an identification parameter and a quality control measure for pharmaceutical and research applications.
Specific refractive index measurements for (S)-2-aminobutanoic acid hydrochloride are not extensively documented in the available literature sources. However, for comparative purposes, the free (S)-2-aminobutyric acid has a refractive index of approximately 1.462 [18] [27]. The refractive index of the hydrochloride salt would be expected to differ from the free acid due to the presence of the ionic chloride component and the altered molecular packing in the crystalline state.